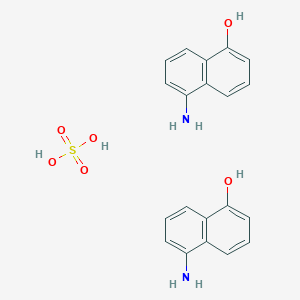
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes hydroxyl and amino groups, making it a valuable reagent in synthetic chemistry and a potential candidate for various biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-amino-2-methyl-1-propanol with ethylene oxide: This step is carried out in the presence of a catalyst, such as a strong base, to facilitate the reaction.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification methods, such as chromatography, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted alcohols or amines.
Applications De Recherche Scientifique
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Acts as a chelating agent for metal ions, facilitating various biochemical reactions.
Medicine: Potential use in drug formulation and delivery due to its ability to interact with biological molecules.
Industry: Utilized in the production of surfactants, emulsifiers, and stabilizers.
Mécanisme D'action
The mechanism of action of 2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and coordinate with metal ions. This coordination can influence the reactivity of metal ions in biochemical processes, making it a valuable tool in both research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but with dimethylamino groups instead of hydroxymethylethoxy groups.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane:
Uniqueness
2-(Bis(2-hydroxymethylethoxy)amino)-2-methylpropan-1-ol is unique due to its combination of hydroxyl and amino groups, which provide it with distinct reactivity and coordination properties. This makes it particularly useful in applications requiring both nucleophilic and electrophilic interactions.
Propriétés
Numéro CAS |
98143-42-1 |
|---|---|
Formule moléculaire |
C10H23NO5 |
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
2-[bis(1-hydroxypropan-2-yloxy)amino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H23NO5/c1-8(5-12)15-11(10(3,4)7-14)16-9(2)6-13/h8-9,12-14H,5-7H2,1-4H3 |
Clé InChI |
ITWBTKKKYMSITK-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)ON(C(C)(C)CO)OC(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


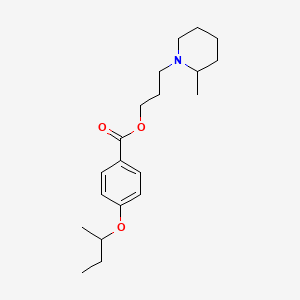
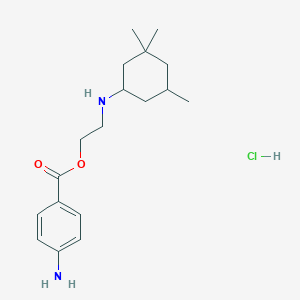
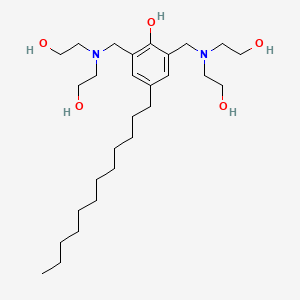
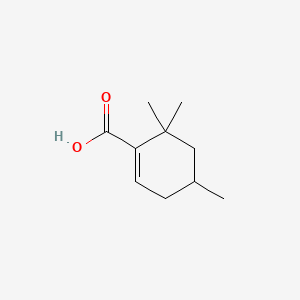
![Trisodium 4-hydroxy-7-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-(phenylazo)naphthalene-2-sulphonate](/img/structure/B13779225.png)

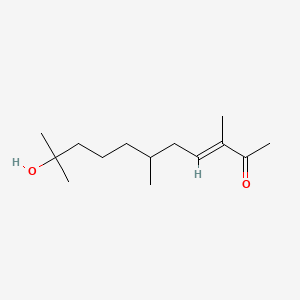
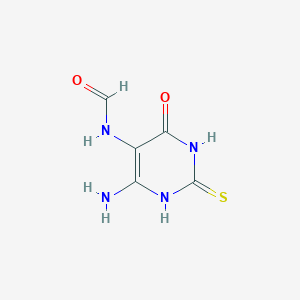
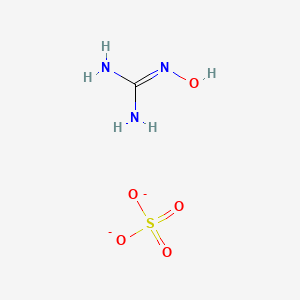

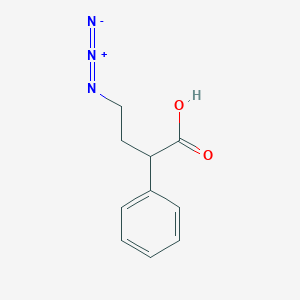
![Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-](/img/structure/B13779271.png)
